molecular formula C9H19N3O B6612471 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide CAS No. 1016846-03-9

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide

Cat. No. B6612471
CAS RN: 1016846-03-9
M. Wt: 185.27 g/mol
InChI Key: JPLUGANOTRHSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide, or 2-DMHEA, is a synthetic derivative of the naturally occurring hormone dehydroepiandrosterone (DHEA). It is a member of the class of compounds known as “steroid hormones” and is a potent agonist of the androgen receptor. It is an important component of the endocrine system and has been studied for its potential therapeutic applications.

Mechanism of Action

2-DMHEA acts as an agonist of the androgen receptor. It binds to the receptor, activating it and resulting in the production of downstream hormones, such as testosterone and dihydrotestosterone. These hormones are then able to interact with other receptors in the body, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
2-DMHEA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the levels of testosterone and dihydrotestosterone in the body, resulting in increased muscle mass and strength. It has also been shown to increase energy levels and to improve cognitive function. Additionally, it has been demonstrated to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-DMHEA is a relatively safe compound to use in laboratory experiments. It is non-toxic and has low potential for side effects, making it an ideal choice for research. However, it is important to note that it is still a synthetic hormone and should be used with caution. Additionally, it is important to note that 2-DMHEA is not approved for human use and should not be used as a therapeutic agent.

Future Directions

There are a number of potential future directions for research into 2-DMHEA. These include further investigation into its potential therapeutic applications, such as its use in the treatment of metabolic disorders, its potential role in the prevention of neurodegenerative diseases, and its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research into its mechanism of action and its potential side effects is needed. Finally, further research into its potential use as a performance-enhancing drug is warranted.

Synthesis Methods

The synthesis of 2-DMHEA has been reported in several studies. The most common method is the reaction of 2,6-dimethylpiperidin-1-yl chloride with hydroxyethylamine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in good yield.

Scientific Research Applications

2-DMHEA has been studied extensively in the scientific community due to its potential therapeutic applications. It has been demonstrated to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and to have a protective effect against neurodegenerative diseases. Additionally, it has been studied for its potential role in the treatment of metabolic disorders, such as diabetes and obesity.

properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7-4-3-5-8(2)12(7)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUGANOTRHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide

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